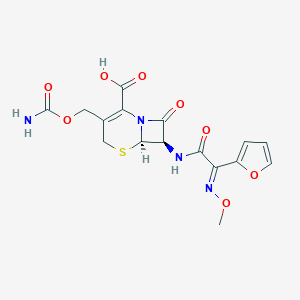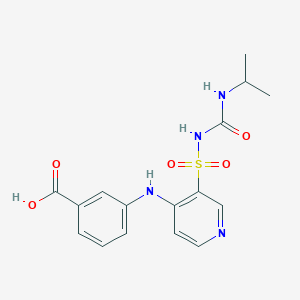
托拉塞米羧酸
描述
Torsemide Carboxylic Acid is a monocarboxylic acid that results from the replacement of the 3’-methyl group of the phenyl ring of torasemide by a carboxy group . It is a metabolite of torasemide and has a role as a human xenobiotic metabolite, a drug metabolite, and a human urinary metabolite .
Synthesis Analysis
While specific synthesis methods for Torsemide Carboxylic Acid were not found, a general method for the direct synthesis of primary and secondary amides from carboxylic acids is described . This method uses Mg(NO3)2$6H2O or imidazole as a low-cost and readily available catalyst, and urea as a stable, and easy to manipulate nitrogen source .Molecular Structure Analysis
The molecular formula of Torsemide Carboxylic Acid is C16H18N4O5S . The IUPAC name is 3- [ [3- (propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid . The molecular weight is 378.4 g/mol .科学研究应用
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
Torsemide carboxylic acid is utilized in organic synthesis for the creation of small molecules, macromolecules, and synthetic or natural polymers. Its highly polar chemical structure makes it active in organic reactions such as substitution, elimination, oxidation, coupling, and more .
Methods of Application
In organic synthesis, torsemide carboxylic acid can act as an organic substrate or reagent in “one-step” reactions, which are sometimes considered “green reactions”. It is also used as a catalyst, showing activity in various reaction types including polymerizations and copolymerization .
Results and Outcomes
The use of torsemide carboxylic acid in organic synthesis has led to the development of efficient synthesis pathways for complex organic compounds. The specific outcomes and quantitative data would depend on the particular reactions and compounds being synthesized.
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
In nanotechnology, torsemide carboxylic acid serves as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This application is crucial for the production of polymer nanomaterials .
Methods of Application
The carboxylic acid groups of torsemide are used to modify the surface of nanoparticles through reactions that create stable bonds between the organic molecule and the nanoparticle, enhancing its dispersion in various mediums .
Results and Outcomes
The modification of nanoparticle surfaces with torsemide carboxylic acid has resulted in improved dispersion and stability of nanoparticles, which is essential for their use in various nanotechnological applications.
Polymers
Scientific Field
Polymer Science
Application Summary
Torsemide carboxylic acid finds applications in the polymer industry as monomers, additives, and catalysts. It is involved in the synthesis of polyesters and polyamides, some of which are derived from oil, while others can become surrogates of petrochemical polymers due to their performance properties .
Methods of Application
Carboxylic acids like torsemide carboxylic acid are incorporated into polymers through esterification and other polymerization reactions, often serving as a link between polymer chains .
Results and Outcomes
The use of torsemide carboxylic acid in polymers has led to the creation of sustainable and high-performance materials, contributing to advancements in the development of green composites and other environmentally friendly materials .
Medical Field
Scientific Field
Medicine
Application Summary
Torsemide carboxylic acid is the major metabolite of torsemide, a diuretic used in the treatment of edema associated with congestive heart failure, renal disease, or hepatic disease. Although the metabolite itself is biologically inactive, it is a significant byproduct of the medication’s metabolism .
Methods of Application
The metabolite is produced in the liver and excreted by the kidneys. Its presence and concentration in the body are indicative of the metabolism of torsemide and can be measured to understand the drug’s pharmacokinetics .
Results and Outcomes
Monitoring the levels of torsemide carboxylic acid in patients can provide insights into the efficacy and metabolism of the drug, aiding in the optimization of dosing regimens.
Pharmacy
Scientific Field
Pharmacology
Application Summary
In pharmacy, torsemide carboxylic acid is relevant as it is a metabolite of torsemide, which is used in the management of hypertension and edema. The pharmacokinetics of torsemide involve the conversion to this metabolite, which is then measured to assess drug clearance and action .
Methods of Application
Pharmacokinetic studies involve measuring the concentration of torsemide carboxylic acid in biological samples to determine the drug’s absorption, distribution, metabolism, and excretion profiles .
Results and Outcomes
Such studies have shown that torsemide carboxylic acid, as a metabolite, has a defined clearance rate and half-life, which are critical parameters for determining the appropriate dosing for therapeutic effectiveness.
Surface Modification of Nanoparticles
Scientific Field
Material Science
Application Summary
Torsemide carboxylic acid is used for the surface modification of nanoparticles to improve their biocompatibility and cellular internalization. This is particularly important in the development of nanobiosensors and drug delivery systems .
Methods of Application
The carboxylic acid groups on torsemide are activated to bind with amine groups on the nanoparticle surface, often through EDC-NHS carbodiimide chemistry, which allows for the conjugation of biomolecules to the nanoparticles .
Results and Outcomes
The surface modification of nanoparticles with torsemide carboxylic acid has been shown to enhance the biocompatibility and efficiency of nanoparticles in biological applications, such as targeted drug delivery and biosensing technologies .
Environmental Science
Scientific Field
Environmental Science
Application Summary
Torsemide carboxylic acid is used in environmental science to study the degradation of pharmaceuticals in the environment. It serves as a model compound to understand the environmental fate of diuretic drugs .
Methods of Application
Researchers use advanced analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to detect and quantify torsemide carboxylic acid in various environmental samples .
Results and Outcomes
Studies have shown that torsemide carboxylic acid can be degraded by various environmental processes, providing insights into the persistence and potential ecological impacts of pharmaceutical compounds.
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
In analytical chemistry, torsemide carboxylic acid is used as a standard for calibrating instruments and validating analytical methods for drug testing and pharmacokinetic studies .
Methods of Application
Torsemide carboxylic acid is used to prepare calibration curves and quality control samples. It is also employed in method development for the separation and quantification of related substances .
Results and Outcomes
The use of torsemide carboxylic acid as a standard has led to the development of robust analytical methods with high accuracy and precision for drug analysis.
Biochemistry
Scientific Field
Biochemistry
Application Summary
Torsemide carboxylic acid is studied in biochemistry for its interaction with enzymes and proteins, particularly those involved in drug metabolism and transport .
Methods of Application
Biochemical assays, such as enzyme kinetics and binding studies, are conducted to investigate the interaction of torsemide carboxylic acid with biological molecules .
Results and Outcomes
These studies help in understanding the metabolic pathways of torsemide and the role of its carboxylic acid metabolite in the body’s response to the drug.
Pharmacogenomics
Scientific Field
Pharmacogenomics
Application Summary
Torsemide carboxylic acid is relevant in pharmacogenomics to study genetic variations that affect the metabolism of torsemide and the formation of its metabolites .
Methods of Application
Genomic techniques, such as polymerase chain reaction (PCR) and sequencing, are used to identify genetic polymorphisms that influence the pharmacokinetics of torsemide .
Results and Outcomes
The findings from pharmacogenomic studies can lead to personalized medicine approaches, optimizing torsemide therapy based on individual genetic profiles.
Clinical Diagnostics
Scientific Field
Clinical Diagnostics
Application Summary
Torsemide carboxylic acid is used in clinical diagnostics as a biomarker to monitor the therapeutic levels of torsemide and assess patient compliance with medication regimens .
Methods of Application
Clinical diagnostic tests measure the concentration of torsemide carboxylic acid in blood or urine samples using techniques like immunoassays or chromatography .
Results and Outcomes
The measurement of torsemide carboxylic acid levels helps clinicians to adjust dosages and ensure effective treatment outcomes for patients on torsemide therapy.
Drug Development
Scientific Field
Drug Development
Application Summary
In drug development, torsemide carboxylic acid is used to study the pharmacological properties of torsemide and develop new formulations or delivery systems .
Methods of Application
Drug development processes involve preclinical studies, such as in vitro assays and animal models, to evaluate the efficacy and safety of new drug formulations containing torsemide .
Results and Outcomes
Research in this area aims to improve the therapeutic profile of torsemide, leading to the development of more effective and safer diuretic medications.
Food Industry
Scientific Field
Food Science
Application Summary
Torsemide carboxylic acid, like other carboxylic acids, can be used in the food industry as a preservative or flavoring agent due to its antimicrobial properties and ability to impart sourness .
Methods of Application
It can be added directly to food products or used in the synthesis of esters that serve as flavoring agents. The exact concentration and method of application depend on the specific food product and desired effect .
Results and Outcomes
The addition of carboxylic acids like torsemide carboxylic acid to food can enhance shelf life and flavor profile, contributing to the quality and safety of food products.
Agriculture
Scientific Field
Agriculture
Application Summary
In agriculture, torsemide carboxylic acid may be used to develop new types of biodegradable pesticides or herbicides, leveraging its chemical properties for effective pest and weed control .
Methods of Application
It can be formulated into various agricultural products and applied to crops or soil. The effectiveness of such applications would be assessed through field trials and laboratory analyses .
Results and Outcomes
The use of torsemide carboxylic acid in agricultural products aims to provide environmentally friendly alternatives to traditional chemicals, with potential benefits for crop yield and soil health.
Cosmetics
Scientific Field
Cosmetic Chemistry
Application Summary
Torsemide carboxylic acid can be used in cosmetics for its pH-adjusting properties and as part of the synthesis of esters used in fragrances and other cosmetic ingredients .
Methods of Application
It is incorporated into cosmetic formulations to achieve the desired acidity and stability. The methods of application vary depending on the type of cosmetic product being developed .
Results and Outcomes
Products containing torsemide carboxylic acid or its derivatives can offer improved performance and stability, enhancing the consumer experience with cosmetic items.
Waste Treatment
Scientific Field
Environmental Engineering
Application Summary
Torsemide carboxylic acid can be used in waste treatment processes to neutralize alkaline industrial effluents or as part of the biodegradation process of organic compounds .
Methods of Application
It can be added to waste treatment systems where it reacts with waste components. The efficiency of these processes is monitored through chemical analysis of treated effluents .
Results and Outcomes
The application of torsemide carboxylic acid in waste treatment can lead to more effective neutralization of industrial waste, contributing to environmental protection efforts.
Material Science
Application Summary
Torsemide carboxylic acid is used in material science for the development of new materials with specific properties, such as enhanced durability or biodegradability .
Methods of Application
It can be used in the synthesis of polymers or as a modifier for existing materials. The properties of the resulting materials are tested using various material science techniques .
Results and Outcomes
The incorporation of torsemide carboxylic acid into materials can result in innovative products with improved performance and environmental sustainability.
Fermentation Processes
Scientific Field
Biotechnology
Application Summary
Carboxylic acids, including torsemide carboxylic acid, play a role in fermentation processes, which are crucial for the production of various biochemicals and biofuels .
Methods of Application
They are involved in metabolic pathways within microorganisms used in fermentation. The process conditions are optimized for maximum yield and productivity .
未来方向
属性
IUPAC Name |
3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPRBNDLCZQUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Torsemide Carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



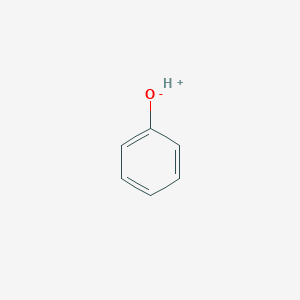
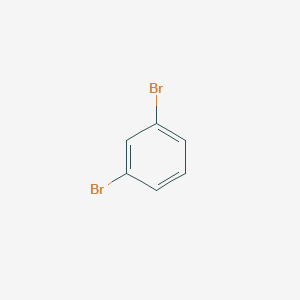
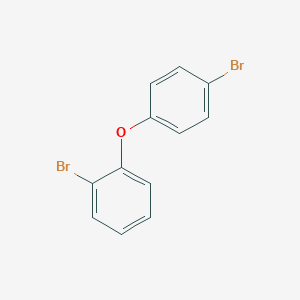
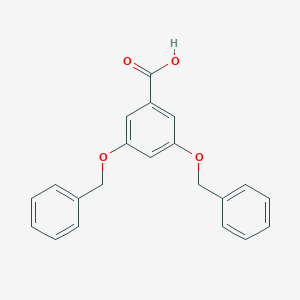
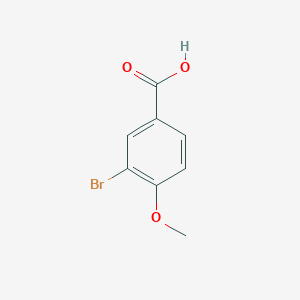
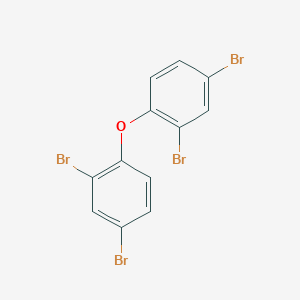
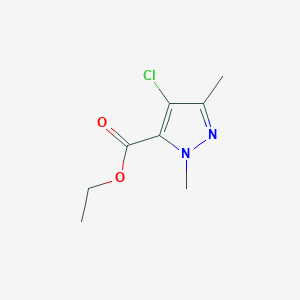
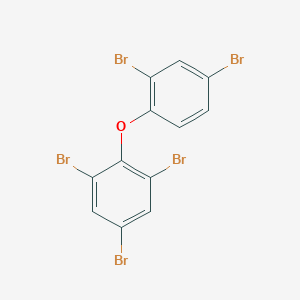
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
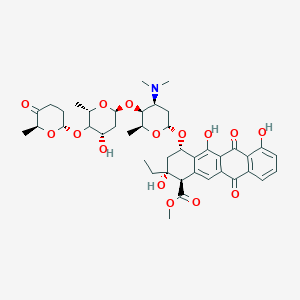
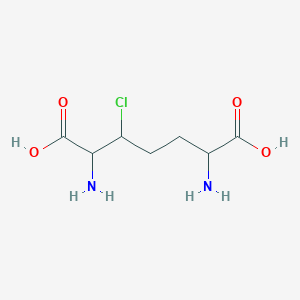
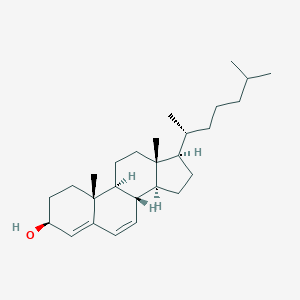
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)
